molecular formula C11H18O3 B109391 Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate CAS No. 72948-78-8

Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate

Cat. No. B109391
CAS RN: 72948-78-8
M. Wt: 198.26 g/mol
InChI Key: LPHDESCPPVRVPP-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C11H18O3 . It is used as a reactant in the synthesis of azoniabicyclooctanes, which are muscarinic acetylcholine receptor antagonists .


Synthesis Analysis

The synthesis of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate involves a new tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process yields good to excellent results with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is characterized by a bicyclo[2.2.2]octane core, which is a privileged structure found in a myriad of natural products .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate are characterized by a highly enantioselective process mediated by an organic base .


Physical And Chemical Properties Analysis

Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate has a molecular weight of 198.26 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Spectroscopic Studies

Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate and related compounds have been extensively studied using spectroscopic techniques like IR and NMR spectroscopy. For instance, Arias-Pérez et al. (2003) conducted a study on α-hydroxyesters derived from related compounds, utilizing 1H–1H COSY and 1H–13C correlation spectra for unambiguous assignments of the bicyclic carbon and proton resonances. The crystal structure of a closely related compound, ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate, was determined by X-ray diffraction, highlighting the potential of these compounds in structural analysis (Arias-Pérez et al., 2003).

Chemical Synthesis and Transformations

The chemical synthesis and transformation of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate and its analogues play a significant role in various chemical processes. Palkó et al. (2013) explored the synthesis of enantiomers of related aminobicyclo[2.2.2]octane carboxylic acids, emphasizing the importance of these compounds in stereoselective synthesis and pharmaceutical applications (Palkó et al., 2013).

Reactivity and Substituent Effects

Research into the reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and esters, including those with ethyl groups, has been pivotal in understanding substituent effects in saturated systems. Roberts and Moreland (1953) measured ionization constants, reactivities toward diphenyldiazomethane, and saponification rates, contributing to the knowledge of electronic effects in such systems (Roberts & Moreland, 1953).

Polymerization and Material Science

Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate derivatives have applications in polymer science. Herweh (1989) described the synthesis of a monomer bearing polymerizable acrylic and bicyclic ortho ester groups, probing its free-radical and ionic polymerization. This highlights the compound's role in developing novel polymers with potential applications in various industrial processes (Herweh, 1989).

Safety And Hazards

Specific safety and hazard information for Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is not available in the search results .

properties

IUPAC Name

ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-9(12)10-3-6-11(13,7-4-10)8-5-10/h13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHDESCPPVRVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
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Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
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Citations

For This Compound
2
Citations
K Ayub, M Moran, C Lazar, RP Lemieux - researchgate.net
1H and 13C NMR spectra were recorded using Bruker Avance 300 and 400 spectrometers; chemical shifts (δ) are reported in parts per million (ppm) relative to TMS as internal standard…
Number of citations: 0 www.researchgate.net
K Ayub, M Moran, C Lazar, RP Lemieux - Journal of Materials …, 2010 - pubs.rsc.org
Calamitic mesogens with axially chiral 3,3′-dinitro-2,2′,6,6′-tetramethylbiphenyl cores and combinations of 4-alkoxybenzoate and 4-pentyl- or 4-alkoxybicyclo[2.2.2]octane-1-…
Number of citations: 11 pubs.rsc.org

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